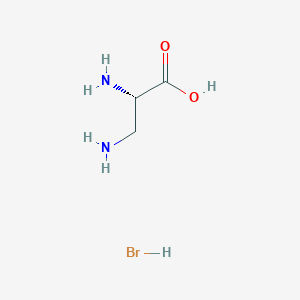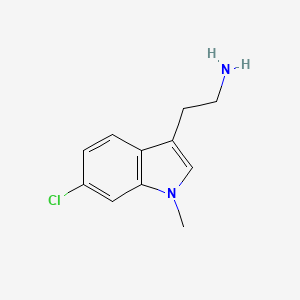
2-(6-Chloro-1-methylindol-3-yl)ethanamine
Overview
Description
Indole derivatives like “2-(6-Chloro-1-methylindol-3-yl)ethanamine” are significant in the field of medicinal chemistry due to their wide range of biological activities . The compound has a molecular formula of C11H13ClN2 and a molecular weight of 208.69 g/mol.
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in organic chemistry. Various methods have been developed, including the Fischer indole synthesis and reactions involving alkyl groups .Molecular Structure Analysis
The molecular structure of indole derivatives typically includes a benzene ring fused with a pyrrole ring. The presence of a chlorine atom and a methyl group on the indole ring might influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “this compound”, specific information about its properties is not available in the resources I have.Scientific Research Applications
To provide a structured overview based on the available abstracts and adhere to your requirements, I will outline potential areas of scientific research interest that, while not directly related to "2-(6-Chloro-1-methylindol-3-yl)ethanamine," reflect the broader context of chemical research and applications:
Chlorinated Solvents in Occupational Health
Research on chlorinated solvents like methylene chloride and trichloroethylene highlights concerns about occupational exposure and associated health risks. Such studies underscore the importance of understanding chemical toxicity, mechanisms of action, and potential for adverse health effects in exposed populations (Ruder, 2006).
Paraquat Poisonings and Lung Toxicity
Paraquat dichloride, a widely used herbicide, presents significant toxicity, particularly through ingestion leading to lung damage. Research focuses on understanding the toxicodynamics of paraquat, mechanisms of lung toxicity, and potential treatments (Dinis-Oliveira et al., 2008).
Endocrine Disruptors: DDT and DDE
Studies on DDT and its metabolite DDE delve into their roles as endocrine disruptors, affecting reproductive and immune systems in humans and wildlife. These findings highlight the complex interactions between chemical exposure and biological systems, suggesting pathways through which chemicals might influence health and the environment (Burgos-Aceves et al., 2021).
Far-Infrared Lasing Molecules: Methanol
Methanol's significance in the far-infrared (FIR) spectral region for applications in investigation and technology showcases the diverse utility of chemicals in scientific research and their practical applications (Moruzzi et al., 1992).
Organic Chloramines in Disinfected Water Systems
The formation, stability, toxicity, and detection of organic chloramines in water systems point to the complexities of chemical interactions in aquatic environments and the challenges in ensuring water quality and safety (How et al., 2017).
Safety and Hazards
As for safety and hazards, it’s important to handle all chemicals with care. Specific safety data for “2-(6-Chloro-1-methylindol-3-yl)ethanamine” is not available in the resources I have.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function . The specifics of these interactions and the resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biochemical environment.
Result of Action
The effects would likely be a result of the compound’s interaction with its targets and its influence on the associated biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(6-Chloro-1-methylindol-3-yl)ethanamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-(6-chloro-1-methylindol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJHXWWLVGWIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)

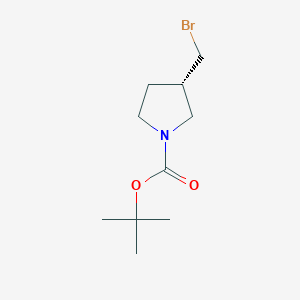
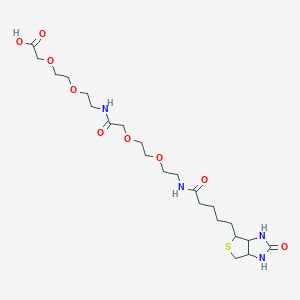
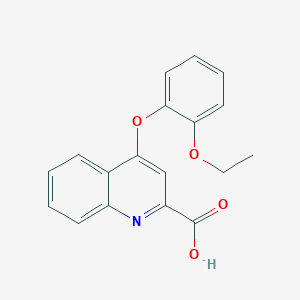
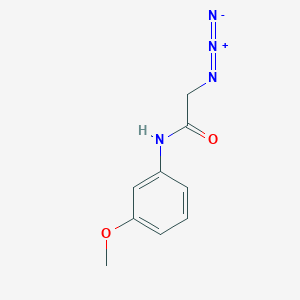
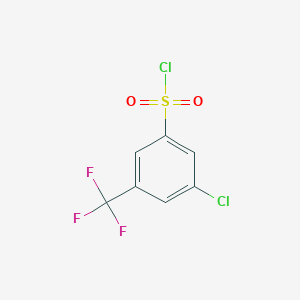

![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)
![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)


